
Tetradec-7-YN-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-7-YN-6-one: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone) within its molecular structure. This compound falls under the category of alkynones, which are valuable intermediates in organic synthesis due to their unique reactivity and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradec-7-YN-6-one can be synthesized through various methods, including the carbonylative Sonogashira coupling reaction. This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and carbon monoxide . The reaction typically requires a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions, utilizing efficient palladium catalysts to achieve high yields. The process is optimized for scalability, ensuring consistent product quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradec-7-YN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of Tetradec-7-YN-6-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted alkynones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradec-7-YN-6-one is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antifungal, or antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Tetradec-7-YN-6-one involves its interaction with molecular targets through its alkyne and carbonyl functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)tetradec-2-YN-1-one
- 4-Cyclohexyl-1-(4-methoxyphenyl)-but-2-YN-1-one
- 13-Tetradecene-1,3-diyne-6,7-diol
Comparison: Tetradec-7-YN-6-one is unique due to its specific positioning of the alkyne and carbonyl groups, which confer distinct reactivity and properties compared to similar compounds. For instance, 1-(4-Methoxyphenyl)tetradec-2-YN-1-one has a methoxyphenyl group that alters its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
71328-65-9 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
tetradec-7-yn-6-one |
InChI |
InChI=1S/C14H24O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-10,12H2,1-2H3 |
InChI-Schlüssel |
LUMWCVMGPWVUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


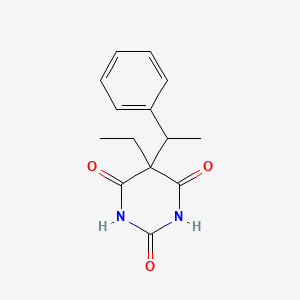
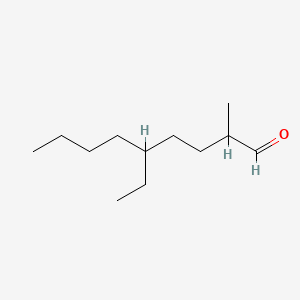

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
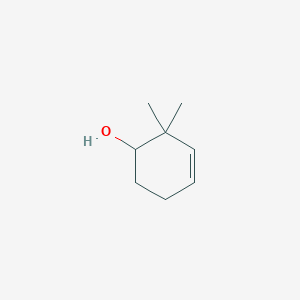
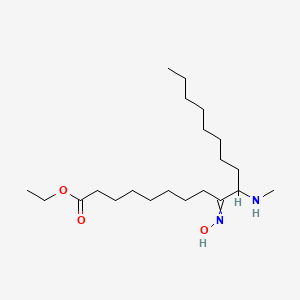
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
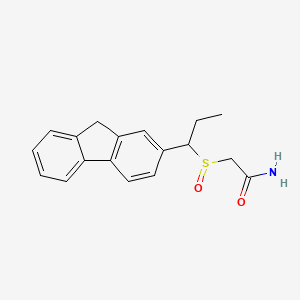
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
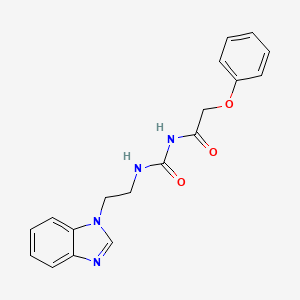


![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

